(5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone
Description
The compound (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a furan-2-yl group at position 5, a phenyl group at position 3, and an m-tolyl (3-methylphenyl) methanone moiety. Pyrazoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and nonlinear optical (NLO) properties . The furan ring contributes electron-rich aromaticity, while the m-tolyl group introduces moderate electron-donating effects, influencing reactivity and bioactivity.
Properties
IUPAC Name |
[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-10-17(13-15)21(24)23-19(20-11-6-12-25-20)14-18(22-23)16-8-3-2-4-9-16/h2-13,19H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNMCACVEDMPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and specific case studies that highlight its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of furan derivatives with phenyl and toluidine moieties under specific conditions. The resulting structure features a fused pyrazole ring, which is pivotal for its biological activity.
Key Structural Features
- Furan Ring : Contributes to the compound's electron-donating properties.
- Pyrazole Core : Known for its role in various pharmacological activities.
- Tolyl Group : Enhances lipophilicity, potentially improving bioavailability.
Biological Activities
Research has demonstrated that compounds similar to This compound exhibit a range of biological activities:
Antioxidant and Anti-inflammatory Properties
Molecular docking studies suggest that derivatives of this compound possess significant antioxidant and anti-inflammatory properties. These effects are attributed to the ability of the pyrazole moiety to scavenge free radicals and inhibit pro-inflammatory cytokines .
Antimicrobial Activity
Several studies have reported antibacterial and antifungal activities associated with pyrazole derivatives. For instance, compounds have shown effectiveness against various pathogens, indicating their potential as antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Research indicates that it can inhibit topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. This inhibition leads to antiproliferative effects on cancer cells .
Case Studies
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited cytotoxicity against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : In vitro tests showed that certain derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.
- Anti-inflammatory Effects : A recent investigation highlighted that these compounds could reduce inflammation markers in animal models of arthritis, showcasing their therapeutic potential in inflammatory diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Pyrazole derivatives are known for their diverse biological activities, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate efficacy against various bacterial strains, suggesting a possible application in developing new antibiotics or antifungal agents .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyrazole derivatives has been explored extensively. Compounds similar to (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Cyclocondensation Reactions : The initial formation of the pyrazole ring often involves the reaction of hydrazine derivatives with carbonyl compounds. This step is crucial for establishing the core structure of the pyrazole.
- Functionalization : Subsequent reactions may introduce various substituents on the pyrazole or furan rings, enhancing biological activity and selectivity for specific targets within biological systems.
Biological Mechanisms
The mechanisms by which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The structural components of the compound may interact with specific enzymes or receptors, modulating their activity. This interaction is often facilitated by π–π stacking and hydrogen bonding between the compound and biological macromolecules.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Properties
The electronic and structural characteristics of pyrazoline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Electronic Properties
- Furan vs.
- m-Tolyl vs. Halogenated Phenyls : The m-tolyl group’s methyl substituent offers electron-donating effects, unlike fluorophenyl or chlorophenyl analogs, which enhance electrophilicity and antibacterial potency .
Table 3: Comparative Bioactivity Profiles
Nonlinear Optical (NLO) Properties
DFT studies highlight substituent-dependent NLO behavior:
- Target Compound : Moderate hyperpolarizability (β) due to furan’s electron-rich nature and m-tolyl’s donating effects.
- M6 : Exceptional NLO response (β ≈ 2× higher than target) from nitro groups’ strong electron-withdrawing effects .
Preparation Methods
Cyclocondensation of α,β-Unsaturated Ketones with m-Tolylhydrazine
This method involves the cyclization of a chalcone analog with m-tolylhydrazine to form the pyrazoline ring. For example, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one reacts with m-tolylhydrazine in refluxing ethanol (12 hours), yielding the target compound after recrystallization.
Reaction Scheme
$$
\text{(E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one} + \text{m-tolylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound}
$$
Key Data
Advantages : Direct formation of the pyrazoline ring with regioselective incorporation of the m-tolyl group.
Limitations : Requires stoichiometric hydrazine and prolonged reflux.
Acylation of Pyrazole Carbothioamide Intermediates
A pre-formed pyrazole carbothioamide undergoes nucleophilic acyl substitution with m-toluoyl chloride in the presence of triethylamine.
Procedure :
5-(Furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (1.0 mmol) and m-toluoyl chloride (1.5 mmol) are stirred in ethanol with triethylamine (2.0 mmol) at 0°C for 24 hours. Purification via column chromatography (petroleum ether/ethyl acetate, 80:1) yields the product.
Key Data
Advantages : High functional group tolerance and mild conditions.
Limitations : Requires pre-synthesis of the carbothioamide intermediate.
Perkin Condensation Strategy
A formyl-substituted pyrazole undergoes condensation with 3-(m-tolyl)propanoic acid under Perkin conditions (acetic anhydride, sodium acetate) to form the methanone.
Procedure :
A mixture of 5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1.0 mmol), 3-(m-tolyl)propanoic acid (1.2 mmol), sodium acetate (2.0 mmol), and acetic anhydride (10 mL) is heated at 120°C for 6 hours. The product is isolated via ice-water precipitation and recrystallized.
Key Data
Advantages : Efficient one-pot synthesis under anhydrous conditions.
Limitations : High-temperature requirements and potential side reactions.
Comparative Analysis of Methods
| Method | Conditions | Yield | Purification | Key Advantages |
|---|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 12 h | 75% | Recrystallization | Direct ring formation |
| Acylation | EtOH, 0°C, 24 h | 65% | Column chromatography | Mild conditions |
| Perkin Condensation | Acetic anhydride, 120°C, 6 h | 80% | Precipitation | High yield, one-pot synthesis |
Spectroscopic and Crystallographic Insights
- IR Spectroscopy : The methanone C=O stretch appears at 1685–1760 cm⁻¹, varying with electronic effects of substituents.
- NMR Spectroscopy : The pyrazoline CH₂ protons resonate as multiplets at δ 3.70–3.90, while furan H-3 appears as a singlet near δ 6.55.
- Crystallography : The m-tolyl and pyrazole rings exhibit dihedral angles >80°, indicating minimal conjugation and stabilized by C-H···O hydrogen bonds.
Q & A
Q. What are the key synthetic routes for preparing (5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(m-tolyl)methanone, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazoline ring via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, hydrazine hydrate in dioxane under reflux is a common method .
- Step 2 : Functionalization of the pyrazole core with furan and m-tolyl groups. Temperature control (e.g., 60–80°C) and pH adjustments (neutral to mildly acidic) are critical to minimize side reactions like furan ring oxidation .
- Optimization : Design of Experiments (DOE) can systematically vary parameters (solvent polarity, catalyst loading) to maximize yield. Automated flow reactors improve scalability for industrial-grade synthesis .
Q. How is the molecular structure of this compound confirmed experimentally?
- X-ray crystallography provides unambiguous confirmation of stereochemistry and bond angles. For example, derivatives like 3-(4-chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone have been resolved with R-factors < 0.06, confirming dihedral angles between aromatic rings .
- Spectroscopic techniques :
- NMR : and NMR identify proton environments (e.g., diastereotopic protons in the pyrazoline ring) .
- FT-IR : Stretching frequencies (~1650–1700 cm) confirm ketone (C=O) and aromatic C-H bonds .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during substitution reactions on the pyrazole ring?
Regioselectivity is influenced by:
- Electronic effects : Electron-withdrawing groups (e.g., m-tolyl) direct substitutions to the C-3 position of the pyrazole ring.
- Steric hindrance : Bulky substituents (e.g., furan-2-yl) favor reactions at less hindered sites. Computational studies (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
- Catalytic control : Transition-metal catalysts (e.g., Pd) enhance selectivity in cross-coupling reactions .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Molecular docking : Models interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock. The furan ring’s electron-rich π-system may engage in hydrophobic interactions .
- QSAR studies : Correlate substituent effects (e.g., m-tolyl vs. hydroxyphenyl) with bioactivity. Lipophilicity (logP ≈ 3.2) and polar surface area (54.8 Ų) influence membrane permeability .
Q. What methodologies are used to evaluate the compound’s biological activity, and how do structural modifications alter efficacy?
- In vitro assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli .
- Anti-inflammatory : COX-2 inhibition assays, with IC values compared to reference drugs .
- SAR insights : Adding electron-donating groups (e.g., methoxy) to the m-tolyl moiety enhances activity, while bulky substituents reduce bioavailability .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
- Data triangulation : Compare results across multiple techniques (e.g., HPLC purity vs. NMR integration) .
- Reproducibility checks : Validate reaction conditions (e.g., anhydrous vs. hydrous solvents) and biological assay protocols .
- Meta-analysis : Identify trends in substituent effects (e.g., halogenated analogs show higher potency but lower solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
